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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of tetrabromoethylene (C₂Br₄). Due to a scarcity of experimental data for this specific

compound, this guide relies on high-level computational chemistry studies, which offer reliable

predictions of these properties. This document presents the available data in a structured

format, details the experimental protocols relevant to determining these properties for similar

compounds, and provides visualizations of key chemical transformations.

Core Thermodynamic Properties
The thermodynamic properties of tetrabromoethylene are crucial for understanding its

stability, reactivity, and behavior in chemical processes. The following data has been compiled

from high-level theoretical calculations, primarily from the Active Thermochemical Tables

(ATcT), which represent a state-of-the-art approach to obtaining accurate and reliable

thermochemical values by combining computational methods with available experimental data.

[1]

Quantitative Data Summary
The table below summarizes the key thermodynamic parameters for gaseous

tetrabromoethylene at standard conditions (298.15 K and 1 atm).
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Thermodynami
c Property

Symbol Value Units Source

Standard

Enthalpy of

Formation (gas)

ΔfH° 190.3 ± 2.2 kJ/mol

Active

Thermochemical

Tables[1]

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG°

Data not

available in

searches

kJ/mol -

Standard Molar

Entropy (gas)
S°

Data not

available in

searches

J/(mol·K) -

Molar Heat

Capacity at

Constant

Pressure (gas)

Cp

Data not

available in

searches

J/(mol·K) -

Note: While a precise value for the standard enthalpy of formation is available from a highly

reliable source, values for the standard Gibbs free energy of formation, standard molar entropy,

and heat capacity for tetrabromoethylene were not found in the conducted research. These

values can be computationally estimated using established quantum chemistry methods.

Experimental Protocols
While specific experimental determinations for all of tetrabromoethylene's thermodynamic

properties are not readily available in the literature, the methodologies for obtaining such data

for related organobromine compounds are well-established. These protocols provide a

blueprint for any future experimental work on tetrabromoethylene.

Determination of Enthalpy of Formation: Moving-Bomb
Calorimetry
The standard enthalpy of formation of an organic bromine compound is typically determined

indirectly by measuring its enthalpy of combustion using a specialized technique known as

moving-bomb calorimetry.[2]
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Methodology:

Sample Preparation: A precisely weighed sample of pure, liquid tetrabromoethylene is

encapsulated in a combustible container of known heat of combustion (e.g., a polyester

bag).

Bomb Setup: The sample is placed in a platinum crucible within a corrosion-resistant

combustion bomb (often made of special alloys like Hastelloy). A fuse wire (e.g., platinum or

cotton) is connected to ignition electrodes and positioned to ignite the sample. A small,

accurately measured amount of a reducing solution (such as arsenious oxide solution) is

added to the bomb to ensure that all bromine produced during combustion is converted to

bromide ions (Br⁻) in the final solution.

Combustion Process: The bomb is sealed, purged of air, and charged with high-purity

oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter, a

container with a precisely known quantity of water and a stirrer. The entire apparatus is

allowed to reach thermal equilibrium.

Ignition and Temperature Measurement: The sample is ignited by passing an electric current

through the fuse wire. The temperature of the water in the calorimeter is meticulously

recorded at regular intervals before, during, and after the combustion reaction until a steady

final temperature is reached. The "moving" or "rotating" aspect of the calorimeter ensures

that the bomb's internal contents are thoroughly mixed, promoting a complete and uniform

reaction and dissolution of the products.

Analysis of Products: After the combustion, the bomb is depressurized, and the liquid

contents are analyzed to determine the concentration of hydrobromic acid and any

unreacted reducing agent. The amount of nitric acid formed from residual nitrogen in the

oxygen is also quantified.

Calculation: The total heat released during the combustion is calculated from the observed

temperature rise and the previously determined heat capacity of the calorimeter system.

Corrections are applied for the heat of combustion of the container and fuse wire, and for the

heats of formation of nitric and hydrobromic acids. From this corrected heat of combustion,

the standard enthalpy of formation of tetrabromoethylene can be calculated using Hess's
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Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O,

and HBr(aq)).

Determination of Phase Change Enthalpies: Differential
Scanning Calorimetry (DSC)
Enthalpies of fusion (solid to liquid) and vaporization (liquid to gas) can be determined using

differential scanning calorimetry.

Methodology:

Sample Preparation: A small, accurately weighed sample of tetrabromoethylene is

hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a

reference.

DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are

then heated at a constant, programmed rate over a temperature range that encompasses

the phase transition of interest (melting or boiling).

Data Acquisition: The DSC measures the difference in heat flow required to maintain the

sample and reference pans at the same temperature. During a phase transition, an

endothermic process for melting or vaporization, the sample requires more heat input than

the reference. This is recorded as a peak in the DSC thermogram.

Calculation: The area under the peak in the thermogram is directly proportional to the

enthalpy change of the transition. The instrument is calibrated using a standard material with

a known enthalpy of fusion or vaporization. By integrating the peak area for the

tetrabromoethylene sample, the enthalpy of fusion or vaporization can be quantitatively

determined.

Chemical Transformations of Tetrabromoethylene
Tetrabromoethylene participates in several key chemical reactions. Understanding these

pathways is essential for its application in organic synthesis and for predicting its behavior in

various chemical environments.
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Synthesis of Tetrabromoethylene
One common laboratory synthesis of tetrabromoethylene involves the dehydrobromination of

pentabromoethane. This elimination reaction is typically carried out using a strong base.

Reactants
Products

Pentabromoethane
(C₂HBr₅) Tetrabromoethylene

(C₂Br₄)

 Dehydrobromination

Strong Base
(e.g., NaOH)

NaBr

H₂O

Click to download full resolution via product page

Caption: Synthesis of Tetrabromoethylene via Dehydrobromination.

Oxidation of Tetrabromoethylene
Tetrabromoethylene can be oxidized, for example, by treatment with fuming nitric acid. This

reaction leads to the formation of tribromoacetyl bromide.

Reactants

ProductsTetrabromoethylene
(C₂Br₄)

Tribromoacetyl Bromide

 Oxidation

Fuming Nitric Acid
(HNO₃)

Click to download full resolution via product page
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Caption: Oxidation of Tetrabromoethylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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